6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of chlorine, methyl, and phenyl substituents further enhances its chemical properties and potential applications. Pyrazoloquinolines have been extensively studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acidic catalyst. Another approach is the synthesis from anthranilic acid derivatives, which involves cyclization reactions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce pyrazole derivatives.
Scientific Research Applications
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent sensor for detecting various biological molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
- 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
- 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
Uniqueness
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of the chlorine substituent at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s potential as a therapeutic agent and its utility in various scientific applications .
Properties
IUPAC Name |
6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-15-10-12-9-13(18)7-8-16(12)19-17(15)21(20-11)14-5-3-2-4-6-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZVFKBMXUNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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